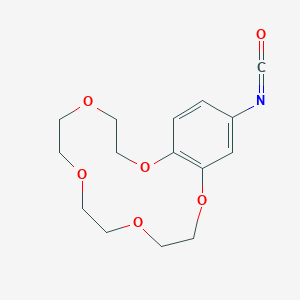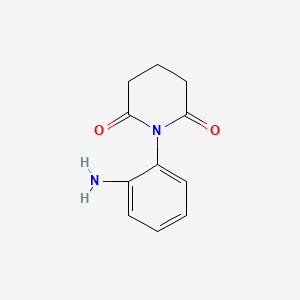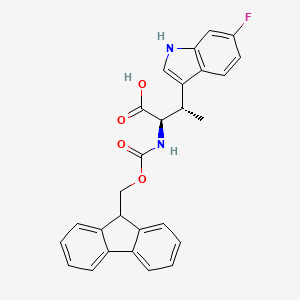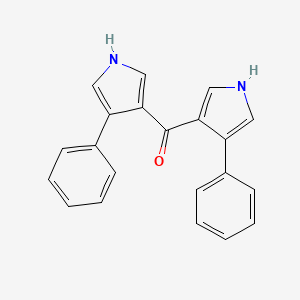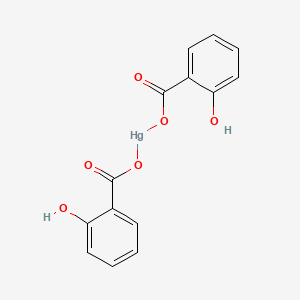
Quecksilbersalicylat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quecksilbersalicylat, also known as mercury salicylate, is a chemical compound that combines mercury with salicylic acid. It has been historically used in various applications, particularly in medicine and analytical chemistry. The compound is known for its antiseptic and antifungal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quecksilbersalicylat can be synthesized through the reaction of salicylic acid with a mercury salt, such as mercury(II) chloride. The reaction typically involves dissolving salicylic acid in an appropriate solvent, such as ethanol, and then adding the mercury salt solution. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate additional purification steps, such as chromatography, to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Quecksilbersalicylat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert this compound to elemental mercury and salicylic acid.
Substitution: The salicylate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Mercury oxides and various organic by-products.
Reduction: Elemental mercury and salicylic acid.
Substitution: Derivatives of salicylic acid with different functional groups.
Applications De Recherche Scientifique
Quecksilbersalicylat has been utilized in various scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the determination of mercury content in samples.
Biology: Employed in biological studies to investigate the effects of mercury compounds on biological systems.
Medicine: Historically used as an antiseptic and antifungal agent in topical formulations.
Industry: Applied in the production of certain pharmaceuticals and as a preservative in some industrial processes.
Mécanisme D'action
The mechanism of action of Quecksilbersalicylat involves the interaction of mercury ions with biological molecules. Mercury ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is responsible for the compound’s antiseptic and antifungal properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mercury(II) chloride: Another mercury compound with antiseptic properties.
Salicylic acid: The parent compound of Quecksilbersalicylat, widely used in medicine for its anti-inflammatory and keratolytic effects.
Aspirin (acetylsalicylic acid): A derivative of salicylic acid with analgesic and anti-inflammatory properties.
Uniqueness
This compound is unique due to its combination of mercury and salicylic acid, providing both antiseptic and antifungal effects. Unlike other mercury compounds, it also benefits from the therapeutic properties of salicylic acid.
Propriétés
Formule moléculaire |
C14H10HgO6 |
|---|---|
Poids moléculaire |
474.82 g/mol |
Nom IUPAC |
bis[(2-hydroxybenzoyl)oxy]mercury |
InChI |
InChI=1S/2C7H6O3.Hg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
Clé InChI |
ODRGDGFELJTJKA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O[Hg]OC(=O)C2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


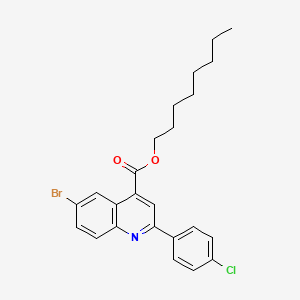
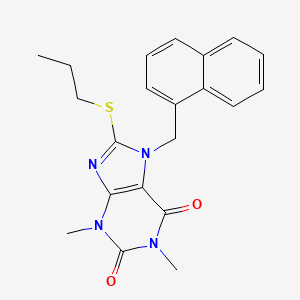
![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
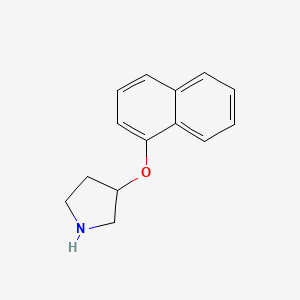
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
